molecular formula C10H20N2 B3041834 1-Methyl-2-(pyrrolidin-2-yl)piperidine CAS No. 383127-17-1

1-Methyl-2-(pyrrolidin-2-yl)piperidine

Cat. No.: B3041834
CAS No.: 383127-17-1
M. Wt: 168.28 g/mol
InChI Key: CWVPIGAZJLHCQZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with pyrrolidine under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives has been reported . This method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the piperidine and pyrrolidine rings, which can participate in different types of chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrrolidin-2-ones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-2-(pyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-3-2-6-10(12)9-5-4-7-11-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPIGAZJLHCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288220
Record name 1-Methyl-2-(2-pyrrolidinyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-17-1
Record name 1-Methyl-2-(2-pyrrolidinyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-pyrrolidinyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(pyrrolidin-2-yl)piperidine
Reactant of Route 2
1-Methyl-2-(pyrrolidin-2-yl)piperidine
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1-Methyl-2-(pyrrolidin-2-yl)piperidine
Reactant of Route 4
1-Methyl-2-(pyrrolidin-2-yl)piperidine
Reactant of Route 5
1-Methyl-2-(pyrrolidin-2-yl)piperidine
Reactant of Route 6
1-Methyl-2-(pyrrolidin-2-yl)piperidine

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